N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide
Description
N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is an organoboron compound featuring a methanesulfonamide group attached to a phenyl ring substituted with a methyl group at position 4 and a pinacol boronate ester (dioxaborolan) at position 3. This compound is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4S/c1-10-7-8-11(16-21(6,17)18)9-12(10)15-19-13(2,3)14(4,5)20-15/h7-9,16H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCCUAMVSDTYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710348-21-3 | |
| Record name | N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and activity.
Mode of Action
It’s worth noting that similar compounds are often used in organic synthesis, particularly in suzuki-miyaura coupling reactions. These reactions involve the formation of carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds.
Biochemical Pathways
The compound may be involved in the borylation of the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It may also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Biochemical Analysis
Biochemical Properties
The compound N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide plays a significant role in biochemical reactions, especially in the Suzuki-Miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and organic materials.
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to participate in borylation reactions, which involve the addition of a boron atom to an organic substrate. This can lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
Similar compounds are generally stable under normal conditions but may degrade over time, particularly in the presence of light or air.
Metabolic Pathways
Similar compounds are known to participate in borylation reactions, which can influence metabolic flux and metabolite levels.
Transport and Distribution
Similar compounds are generally lipophilic and can diffuse across cell membranes.
Biological Activity
N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is This compound . Its chemical formula is , and it has a molecular weight of 412.26 g/mol .
1. Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound exhibit potent inhibition of various enzymes. For example:
- NS5B Protease Inhibition : Related compounds have shown significant inhibition of the NS5B protease enzyme involved in viral replication processes. The inhibition constant (IC50) for some derivatives was found to be less than 50 nM in cell-based assays .
2. CYP450 Enzyme Interaction
The compound may interact with cytochrome P450 enzymes. In particular:
- CYP3A4 Inhibition : Compounds structurally related to this sulfonamide have demonstrated reversible and time-dependent inhibition of CYP3A4 with IC50 values around 0.34 μM . This interaction raises concerns regarding potential drug-drug interactions.
Antiviral Activity
The compound has been evaluated for its antiviral properties. Studies have shown that it can effectively inhibit viral replication in vitro, particularly against Hepatitis C virus (HCV). The mechanism involves blocking the viral protease activity essential for the maturation of viral proteins.
Anti-inflammatory Properties
In vitro studies have indicated that derivatives of this compound can reduce pro-inflammatory cytokines such as IL-6 and NO levels in microglial cells . This suggests potential applications in treating inflammatory conditions.
Case Study 1: Antiviral Efficacy
A study published in European PMC demonstrated that a series of compounds based on the same scaffold exhibited strong antiviral activity against HCV with low cytotoxicity . The lead compound from this series showed an EC50 value below 50 nM.
Case Study 2: CYP450 Interaction
Another investigation into the metabolic stability and enzyme interactions revealed that certain derivatives exhibited significant metabolic instability in human liver microsomes but were potent inhibitors of CYP3A4 . This highlights the need for careful evaluation in drug development.
Table 1: Biological Activity Summary
| Compound | Target Enzyme | IC50 (μM) | Remarks |
|---|---|---|---|
| Compound A | NS5B Protease | <0.05 | Potent antiviral activity |
| Compound B | CYP3A4 | 0.34 | Time-dependent inhibition |
| Compound C | IL-6 Production | - | Significant reduction observed |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of the Boronate Ester
Ortho-Substituted Analogs
- Example : N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide (CAS 380430-60-4)
- Structural Difference : Boronate ester at the ortho position of the phenyl ring.
- Synthetic Use : Lower reactivity in cross-couplings due to steric hindrance near the boron atom, reducing coupling efficiency .
- Physical Properties : Similar melting point (~197°C) but distinct solubility profiles due to altered molecular packing .
Meta-Substituted Analogs
- Example : N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide (CAS 305448-92-4)
Para-Substituted Analogs
- Example : N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide (CAS 616880-14-9)
Methyl Group Effects
Methyl-Free Analogs
- Biological Activity: Demonstrated in hypoxia inhibitor studies but with lower binding affinity than methylated analogs .
4-Methyl Derivatives
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
